molecular formula C20H25NO4 B1248256 3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime

3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime

Cat. No. B1248256
M. Wt: 343.4 g/mol
InChI Key: UZKYYNQEKCAXLJ-YBFXVWRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime is a 3-hydroxy steroid.

Scientific Research Applications

Tracer Substance for Immunoassays

3-Hydroxyestra-1,3,5(10)-trien-17-one derivatives have been synthesized as tracer substances for developing immunoassays for estrone and estradiol. These biotinylated estrogens can be used in a novel immunoassay concept for determining these analytes in human serum, offering a significant advancement in biochemical assays (Luppa, Birkmayer, & Hauptmann, 1994).

Bioactivity Studies in Steroids

Studies on 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives have led to insights into the biological activity of steroidal compounds. Research has found that some derivatives exhibit a complete loss of estrogenic activity, while others show moderate antiestrogenic effects. This research provides valuable information for the development of new pharmaceuticals (Jovanović-Šanta, Andric, Kovacevic, & Pejanovic, 2000).

Enhancing Immunospecificity

The synthesis of 3-(O-carboxymethyl)oximes of certain steroidal compounds, including 3-hydroxyestra-1,3,5(10)-trien-17-one derivatives, has been reported. This process facilitates the coupling of steroidal haptens to proteins at specific positions on the steroid molecule, which enhances immunospecificity. This advancement is crucial for developing more precise immunological tests (Janoski, Shulman, & Wright, 1974).

Steroidal Photochemistry

Research into the preparation and photochemistry of 3-O-methylestra-1,3,5(10)-trien-17-one O-(E)-cinnamoyl-17-oximes, a derivative of 3-hydroxyestra-1,3,5(10)-trien-17-one, has provided insights into the photochemical reactions of steroidal compounds. Understanding these reactions is important for applications in medicinal chemistry and drug development (Al Azani, Graham, & Thiemann, 2014).

properties

Product Name

3-Hydroxyestra-1,3,5(10)-trien-17-one O-(carboxymethyl)oxime

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C20H25NO4/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)21-25-11-19(23)24/h3,5,10,15-17,22H,2,4,6-9,11H2,1H3,(H,23,24)/b21-18+/t15-,16-,17+,20+/m1/s1

InChI Key

UZKYYNQEKCAXLJ-YBFXVWRFSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NOCC(=O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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